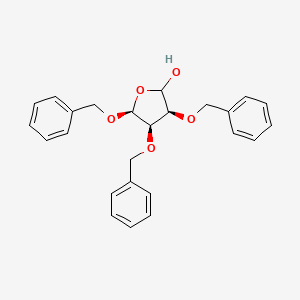

2,3,5-Tri-O-benzyl-D-lyxofuranose

Description

BenchChem offers high-quality 2,3,5-Tri-O-benzyl-D-lyxofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Tri-O-benzyl-D-lyxofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5S)-3,4,5-tris(phenylmethoxy)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c26-24-22(27-16-19-10-4-1-5-11-19)23(28-17-20-12-6-2-7-13-20)25(30-24)29-18-21-14-8-3-9-15-21/h1-15,22-26H,16-18H2/t22-,23+,24?,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJKMDPQFZBQOK-NPZNXQLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H](C(O[C@@H]2OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Carbohydrate Chemistry and Stereoselective Organic Synthesis

The utility of 2,3,5-Tri-O-benzyl-D-lyxofuranose in advanced organic synthesis is rooted in its unique structural features. The furanose (five-membered ring) form provides a rigid scaffold, while the three benzyl (B1604629) ether protecting groups offer stability under a wide range of reaction conditions, yet can be removed reliably at a late stage of a synthetic sequence. This combination makes it an excellent chiral precursor for creating specific stereoisomers of more complex molecules.

A prime example of the importance of such protected sugars is found in the synthesis of natural products. For instance, the closely related L-enantiomer, 2,3,5-tri-O-benzyl-L-arabinofuranose, serves as a key starting material for the completely stereospecific synthesis of the antibiotic Anisomycin. clockss.org This synthesis highlights how the predefined stereochemistry of the furanose ring can be transferred to the final product, avoiding the difficult separation of stereoisomers. Similarly, other tri-O-benzyl protected furanoses, like the xylofuranose (B8766934) derivative, are employed in the synthesis of iminosugar C-glycosyl compounds, which are investigated as potential enzyme inhibitors. mdpi.com These examples underscore the value of 2,3,5-Tri-O-benzyl-D-lyxofuranose as a tool for introducing specific chirality into bioactive molecules. Its protected hydroxyl groups at positions 2, 3, and 5 leave the anomeric carbon (position 1) available for crucial bond-forming reactions, such as glycosylations, that build larger, more complex carbohydrate structures or attach the sugar to other molecular frameworks.

Contextual Overview of D Lyxofuranose Chemistry and Benzyl Ether Protection Strategies

To fully appreciate the role of 2,3,5-Tri-O-benzyl-D-lyxofuranose, one must understand its chemical origins and the strategic choices behind its structure.

D-Lyxofuranose Chemistry

D-Lyxose is a pentose (B10789219) monosaccharide, an aldopentose to be precise. In solution, it exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. These cyclic forms can be either six-membered rings (pyranose) or five-membered rings (furanose). D-lyxofuranose refers specifically to the five-membered ring structure of D-lyxose. nih.gov The furanose form is a key structural motif in various biologically important molecules, most notably in the nucleic acids (as ribofuranose and deoxyribofuranose). The specific arrangement of hydroxyl groups on the D-lyxofuranose ring provides a unique stereochemical template for synthesis.

Benzyl (B1604629) Ether Protection Strategies

In the multi-step synthesis of complex molecules like oligosaccharides or nucleosides, it is essential to temporarily "block" or "protect" reactive functional groups, such as hydroxyl groups, to prevent them from reacting out of turn. The choice of protecting group is critical. Benzyl (Bn) ethers are one of the most widely used "permanent" protecting groups in carbohydrate chemistry. nih.gov

Their popularity stems from several advantageous properties:

Stability: Benzyl ethers are robust and stable under a wide range of conditions, including strongly basic and moderately acidic environments, which allows for a broad scope of subsequent chemical transformations on other parts of the molecule.

Installation: They can be reliably installed using methods like the Williamson ether synthesis, which involves reacting the alcohol with a benzyl halide (like benzyl bromide) in the presence of a base (such as sodium hydride). chemicalbook.com

Removal: Despite their stability, benzyl groups can be cleanly and selectively removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas). This process, known as debenzylation, typically does not affect other common functional groups, ensuring the integrity of the final product.

The use of three benzyl groups to protect the hydroxyls at the 2, 3, and 5 positions of D-lyxofuranose is a deliberate strategy to create a stable, yet versatile, synthetic intermediate.

Scope and Research Landscape of Academic Investigations

Strategies for O-Benzylation of D-Lyxofuranose

The introduction of benzyl (B1604629) protecting groups onto the hydroxyl moieties of D-lyxofuranose is a critical step in the synthesis of the target molecule.

Regioselective protection is a key challenge in carbohydrate chemistry due to the similar reactivity of the multiple hydroxyl groups. For the synthesis of related benzylated sugars, such as those derived from D-glucose, the reactivity of hydroxyl groups has been observed to follow certain trends. For instance, in the D-gluco series, the order of reactivity towards benzoylation is generally 2-OH > 3-OH > 4-OH. rsc.org However, these trends can vary between different sugar series. rsc.org

Achieving regioselectivity often requires specific reagents and conditions. For example, the use of crown ethers, such as 15-crown-5, in combination with a base like sodium hydroxide (B78521) in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective for the regioselective benzylation of the 4- and 6-positions of N-trichloroacetyl-protected glucosamine (B1671600) and galactosamine. nih.gov Another approach involves the use of solvent to control regioselectivity. For instance, mono-benzylation at the 2-position of allyl 4,6-O-benzylidene α-D-glucopyranoside was achieved by using THF as the reaction solvent instead of the more common dimethylformamide (DMF). beilstein-journals.org

Anomeric control, the selective formation of one anomer (α or β) over the other, is also a critical aspect. For instance, in the synthesis of 2,3,5,6-tetra-O-benzyl-D-galactofuranose, direct anomeric O-alkylation of galactose was used to yield the pure allyl α-D-galactofuranoside. uba.ar

The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose often begins with D-lyxose or other readily available carbohydrate precursors. A common strategy involves a series of protection and deprotection steps to selectively functionalize the hydroxyl groups.

For example, a multistep synthesis of the related 2,3,5-tri-O-benzyl-α,β-D-xylofuranose starts from D-xylose. mdpi.comresearchgate.net This process involves the initial formation of methyl D-xylofuranoside, followed by benzylation of the hydroxyl groups and subsequent hydrolysis of the methyl glycoside. mdpi.com Similarly, the synthesis of 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be achieved from α-methylglucoside through benzylation and subsequent hydrolysis. google.com

A synthesis of a related L-arabinofuranose derivative involved the benzylation of ribose using sodium hydride and benzyl bromide in DMF, followed by hydrolysis. chemicalbook.com These examples highlight a general theme in carbohydrate synthesis where a starting sugar is converted to a glycoside, the hydroxyl groups are protected (in this case, with benzyl groups), and then the anomeric position is deprotected or modified.

| Starting Material | Key Reagents | Product | Overall Yield | Reference |

| D-Xylose | 1. MeOH, AcCl; 2. BnBr, NaH, DMF; 3. HOAc, aq. HCl | 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose | 29% (over 3 steps) | mdpi.com |

| α-Methylglucoside | KOH, Benzyl chloride | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | ~30% | google.com |

| Ribose | NaH, BnBr, DMF; then 4N HCl | (3S,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol | 86% (hydrolysis step) | chemicalbook.com |

Interconversion and Derivatization from Other Protected Pentafuranoses

The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose can also be achieved through the interconversion or derivatization of other protected pentafuranoses. This approach leverages the availability of various protected sugar building blocks.

For instance, a commercially available 2,3,5-tri-O-benzyl-β-L-arabinofuranose can be used as a starting material for further transformations. clockss.org While the direct conversion to the D-lyxofuranose isomer is not explicitly detailed, the principle of using a pre-existing, fully protected furanose and modifying its stereochemistry or functional groups is a common strategy in carbohydrate synthesis.

Another example is the synthesis of 2,3,5,6-tetra-O-benzyl-D-galactofuranose from galactose via an allyl α-D-galactofuranoside intermediate. uba.ar This highlights how a protected furanoside can be a versatile precursor.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. This can involve adjusting parameters such as solvent, temperature, and the choice of reagents.

In the synthesis of a related benzylated sugar, it was found that using tetrahydrofuran (THF) as the solvent instead of dimethylformamide (DMF) led to the regioselective benzylation at the C-2 position. beilstein-journals.org The choice of base can also be critical. While sodium hydride is commonly used for benzylation, homogeneous conditions using bases like lithium hexamethyldisilazide (LiHMDS) have also been successfully employed. nih.gov

The scale of the reaction can also influence the optimal conditions. For instance, in a flow chemistry setup for the silylation of a diol, it was found that the reaction could be run at ambient temperature, avoiding the need for cooling that is often required in batch processes. nih.gov

Chromatographic and Crystallization Techniques for Isolation and Purification

The isolation and purification of 2,3,5-Tri-O-benzyl-D-lyxofuranose from reaction mixtures typically rely on chromatographic and crystallization techniques.

Silica gel column chromatography is a widely used method for separating the desired product from byproducts and unreacted starting materials. chemicalbook.comclockss.org The choice of eluent system is critical for achieving good separation. For example, a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA) in varying ratios is often employed. chemicalbook.com

Crystallization is another powerful purification technique that can provide highly pure material. The synthesis of 2,3,5-tri-O-benzyl-D-xylofuranose, for instance, yielded a product that could be crystallized, allowing for the isolation of the alpha anomer with only a small contamination of the beta form. mdpi.comresearchgate.net Recrystallization from a suitable solvent, such as ethanol, can be used to obtain the pure anomer. uba.ar

Glycosylation Reactions at the Anomeric Center

The anomeric center of 2,3,5-Tri-O-benzyl-D-lyxofuranose is a focal point for the construction of glycosidic linkages, leading to the synthesis of a diverse array of biologically significant molecules. The stereochemical control of these reactions is a critical aspect, dictating the orientation of the newly formed bond.

Stereoselective O-Glycosylation Methods

The formation of O-glycosidic bonds from 2,3,5-Tri-O-benzyl-D-lyxofuranose donors is a cornerstone for the assembly of oligosaccharides and glycoconjugates. The stereoselectivity of these reactions, yielding either α- or β-linkages, is influenced by several factors including the nature of the glycosyl donor, the promoter system, and the reaction conditions.

While specific examples detailing the stereoselective O-glycosylation of 2,3,5-Tri-O-benzyl-D-lyxofuranose are not extensively documented in the provided search results, general principles of furanoside glycosylation can be applied. The absence of a participating group at the C2 position means that stereocontrol is often governed by the anomeric effect, solvent effects, and the nature of the promoter. For instance, the use of nitrile solvents can favor the formation of β-glycosides through the formation of a transient α-nitrilium ion intermediate. nih.gov Conversely, non-participating solvents may lead to mixtures of anomers or favor the α-anomer due to the anomeric effect.

C-Glycosylation Methodologies for Carbon-Linked Analogs

C-Glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are metabolically stable mimics of their O-glycoside counterparts and are prevalent in many bioactive natural products. rsc.org The synthesis of C-glycosides from furanosyl donors like 2,3,5-Tri-O-benzyl-D-lyxofuranose often involves the reaction of a suitable glycosyl donor with a carbon nucleophile.

Methodologies for C-glycosylation are diverse and can be broadly categorized. rsc.org One common approach involves the reaction of glycosyl halides or acetates with organometallic reagents. Another powerful method is the palladium-catalyzed coupling of glycosyl donors with various partners. rsc.org For example, palladium-catalyzed C-glycosylation has been effectively used to synthesize C-aryl, C-alkyl, and C-alkenyl glycosides under mild conditions with good stereoselectivity. rsc.org

A study on the synthesis of benzyl 2-deoxy-C-glycosides utilized a palladium-catalyzed coupling reaction between 1-tributylstannyl glycals and benzyl bromides. nih.gov Although this example involves a deoxy-sugar, the principle can be extended to other glycosyl donors. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity.

N-Glycosylation for Nucleoside and Heterocycle Synthesis

N-Glycosylation, the formation of a carbon-nitrogen bond at the anomeric center, is the key step in the synthesis of nucleosides and their analogues, which are a critical class of antiviral and antitumor agents. nih.gov The Vorbrüggen glycosylation is a widely employed method for N-glycosylation. This reaction typically involves the coupling of a silylated nucleobase with a per-acylated or per-benzylated glycosyl halide or acetate in the presence of a Lewis acid catalyst.

The synthesis of C-nucleosides, where a carbon atom of the heterocycle is directly attached to the anomeric carbon of the sugar, is another important area. For instance, a synthesis of 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole, a C-nucleoside, has been reported, highlighting the utility of benzylated furanose derivatives in this field. nih.gov

Derivatization Strategies and Functional Group Interconversions

Beyond glycosylation, 2,3,5-Tri-O-benzyl-D-lyxofuranose serves as a platform for various functional group interconversions, enabling the synthesis of a wide range of carbohydrate derivatives with tailored properties.

Introduction of Azide (B81097) and Other Functional Groups

The introduction of an azide group into a carbohydrate scaffold is a valuable transformation as azides can be readily converted into amines or participate in click chemistry reactions. The Ugi four-component reaction, for example, can be utilized to synthesize complex molecules, and the incorporation of an azide group can be a key step in post-Ugi modifications to form heterocyclic structures. beilstein-journals.org While a direct example of introducing an azide into 2,3,5-Tri-O-benzyl-D-lyxofuranose was not found, general methods for introducing azides, such as nucleophilic substitution of a suitable leaving group at a specific position, are well-established in carbohydrate chemistry.

Synthesis of Thiofuranoside Derivatives

Thiofuranosides, containing a sulfur atom in the glycosidic linkage, are important synthetic intermediates and have shown interesting biological activities. The synthesis of thioglycosides can be achieved through various methods. For instance, reaction of a glycosyl halide or acetate with a thiol in the presence of a Lewis acid is a common approach.

The development of new C-2 auxiliaries based on thioethers has been explored to achieve stereoselective glycosylation. These auxiliaries can participate in the reaction to control the stereochemical outcome, often leading to 1,2-cis-glycosides. ru.nl While not directly involving 2,3,5-Tri-O-benzyl-D-lyxofuranose, these methodologies highlight the importance of sulfur-containing derivatives in carbohydrate synthesis.

Formation of Iminosugar Precursors and Analogues

The protected furanose structure of 2,3,5-Tri-O-benzyl-D-lyxofuranose and its stereoisomers serves as a valuable scaffold for the synthesis of iminosugar precursors and their analogues, particularly polyhydroxylated pyrrolidines. These nitrogen-containing sugar mimics are of significant interest due to their potential as glycosidase inhibitors.

A notable synthetic application is the stereospecific synthesis of anisomycin, an antibiotic featuring a pyrrolidine (B122466) skeleton. This synthesis was achieved starting from the C2-epimer, 2,3,5-tri-O-benzyl-β-L-arabinofuranose. clockss.org The key steps involved the initial amination of the furanose to form a furanosylamine intermediate. This intermediate was then reacted with a Grignard reagent (p-methoxybenzylmagnesium chloride) to furnish a key adduct, which, after oxidative degradation, yielded a cis-functionalized lactam. clockss.org Subsequent reduction and deprotection steps led to the target anisomycin. clockss.org

Another strategy for iminosugar synthesis begins with D-lyxonolactone acetonide, a derivative that can be obtained from D-galactose. mdpi.com This highlights a pathway where the lyxose configuration is utilized to construct complex iminosugar frameworks. mdpi.com General methodologies for producing amino-modified iminosugars, such as ADMDP (2-(aminomethyl)-3,4-dihydroxypyrrolidine), often rely on the partial reduction of sugar-derived lactams followed by the stereoselective addition of a nucleophile, such as cyanide. mdpi.com

The conversion of the title compound's close analogues into iminosugar precursors underscores the utility of the protected lyxofuranose core in constructing these complex, biologically relevant molecules. The strategic placement of the benzyl protecting groups allows for a wide range of chemical manipulations at the anomeric position and subsequent cyclization to form the desired pyrrolidine ring system.

Selective and Global Deprotection of Benzyl Ethers

The benzyl ethers in 2,3,5-Tri-O-benzyl-D-lyxofuranose are robust protecting groups, stable under a variety of reaction conditions. Their removal, either selectively or globally, is a critical step in the final stages of a synthetic sequence to reveal the free hydroxyl groups.

Global Deprotection is most commonly achieved through catalytic hydrogenolysis. This method involves treating the benzylated compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). google.com This process is highly efficient for the simultaneous cleavage of all benzyl ethers, yielding the unprotected polyol and toluene (B28343) as a byproduct. mdpi.com

Selective Deprotection presents a greater challenge due to the similar reactivity of the three benzyl ethers. However, differentiation is possible under certain conditions. For instance, in reactions involving Lewis acids, partial debenzylation has been observed. Treatment of 1-O-acetyl-2,3,5-tri-O-benzyl-pentofuranose with tin(IV) chloride resulted in partial debenzylation at the O-3 or O-5 positions. nih.gov

Oxidative methods can also be employed for deprotection. The use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a well-established method for cleaving benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. cphi-online.com Recent advancements have shown that even simple benzyl ethers can be effectively removed using DDQ under photoirradiation with long-wavelength UV light, offering a mild alternative to hydrogenolysis. google.comnih.gov This photochemical method is advantageous for substrates containing functional groups that are sensitive to hydrogenation. nih.gov

Table 1: Methods for Deprotection of Benzyl Ethers

| Method | Reagents | Type | Selectivity | Notes |

| Catalytic Hydrogenolysis | H₂, Pd/C | Global | Low | Highly efficient for complete deprotection. google.com |

| Lewis Acid Treatment | SnCl₄ | Selective | Partial debenzylation at O-3 or O-5 observed in related pentofuranoses. nih.gov | Can be a side reaction during other transformations. |

| Oxidative Deprotection | DDQ, photoirradiation (UV) | Global | Low | Mild conditions, suitable for hydrogenation-sensitive substrates. nih.gov |

Ring Transformations and Rearrangement Reactions

The 2,3,5-Tri-O-benzyl-D-lyxofuranose scaffold can undergo significant structural changes, including ring transformations and rearrangements, particularly when its derivatives are subjected to specific reaction conditions. These reactions lead to the formation of novel carbocyclic or heterocyclic systems.

One prominent example is an intramolecular C-arylation reaction. When a derivative, 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose, is treated with a Lewis acid such as tin(IV) chloride, it undergoes an intramolecular Friedel-Crafts alkylation. nih.gov The reaction involves the aromatic ring of the benzyl ether at the O-2 position attacking the anomeric carbon, leading to the formation of a C-glycosyl compound. This transformation results in a new heterocyclic system, specifically an isochroman (B46142) derivative, in high yield. nih.gov This reaction provides an efficient method for creating a carbon-carbon bond at the anomeric center and fundamentally transforming the furanose ring structure.

Rearrangement reactions have also been observed in closely related systems. During the Grignard reaction of 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside with benzylmagnesium chloride, an unexpected benzyl to o-tolyl rearrangement occurs. researchgate.net This results in a mixture of the expected diastereomeric benzyl carbinols and the rearranged o-tolyl carbinols. The proportion of the rearranged product is dependent on the specific Grignard reagent and the reaction conditions. researchgate.net While this reaction was not performed on the title compound itself, it highlights a potential rearrangement pathway for benzyl groups within the lyxofuranose framework under nucleophilic addition conditions.

Table 2: Ring Transformations and Rearrangements of Lyxofuranose Derivatives

| Reaction Type | Starting Material Derivative | Reagents | Product | Description |

| Intramolecular C-Arylation | 1-O-acetyl-2,3,5-tri-O-benzyl-pentofuranose | SnCl₄ | Isochroman derivative | Intramolecular Friedel-Crafts reaction forming a C-glycoside and a new ring system. nih.gov |

| Benzyl to o-tolyl Rearrangement | 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside | Benzylmagnesium chloride | o-tolyl carbinol | Rearrangement of the benzyl group on the Grignard reagent prior to or during addition to the aldehyde. researchgate.net |

Spectroscopic and Structural Elucidation Methodologies for 2,3,5 Tri O Benzyl D Lyxofuranose and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3,5-Tri-O-benzyl-D-lyxofuranose. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of each atom in the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural assignment. In a typical ¹³C NMR spectrum of a related compound, 2,3,5-tri-O-benzyl-α,β-D-xylofuranose, in a CDCl₃ solution, chemical shifts are reported in ppm and referenced to the solvent signal. mdpi.com For more complex structural confirmations, two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. mdpi.combeilstein-journals.org These techniques help to establish connectivity between protons (¹H-¹H COSY) and between protons and directly attached carbons (HSQC), as well as correlations over multiple bonds (HMBC), which is invaluable for assigning the intricate network of atoms within the furanose ring and the benzyl (B1604629) protecting groups. mdpi.combeilstein-journals.org

Conformational analysis, which describes the spatial arrangement of atoms, is often investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). NOESY experiments can reveal through-space interactions between protons, providing insights into the preferred conformation of the furanose ring and the orientation of its substituents.

Interactive ¹H NMR Data Table for a related Tri-O-benzyl Furanose Derivative

This table presents typical ¹H NMR data for a similar compound, which helps in understanding the expected chemical shifts for the protons in 2,3,5-Tri-O-benzyl-D-lyxofuranose.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.38 | d | 8.7 |

| H-2 | 5.07 | qd | 6.9, 8.7 |

| Aromatic CH | 7.12-7.92 | m | - |

| Benzyl CH₂ | 4.59-4.69 | m | - |

| OCH₃ | 3.88 | s | - |

Note: Data is illustrative and based on a related structure. beilstein-journals.org The multiplicity is denoted as s (singlet), d (doublet), qd (quartet of doublets), and m (multiplet).

Interactive ¹³C NMR Data Table for a related Tri-O-benzyl Furanose Derivative

The ¹³C NMR data provides information on the carbon skeleton of the molecule.

| Carbon | Chemical Shift (ppm) |

| C-1 | 96.83 |

| C-2 | 77.24 |

| C-3 | 76.40 |

| C-4 | 74.00 |

| C-5 | 60.44 |

| Benzyl CH₂ | 71.7-73.5 |

| Phenyl CH | 126.8-128.4 |

| Phenyl C | 138.2-138.8 |

Note: Data is illustrative and based on a related structure. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of 2,3,5-Tri-O-benzyl-D-lyxofuranose. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can provide highly accurate mass measurements. For example, the molecular formula of a related compound was confirmed using an ESI-qTOF ultrahigh-resolution mass spectrometer. mdpi.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. In ethers, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgmiamioh.edu For 2,3,5-Tri-O-benzyl-D-lyxofuranose, this would likely involve the loss of benzyl groups or fragments thereof. Another characteristic fragmentation for aromatic compounds is a strong molecular ion peak due to the stability of the aromatic rings. libretexts.org Fast atom bombardment (FAB) mass spectrometry has also been used, where the molecule is often observed as a sodium adduct [M+Na]⁺. researchgate.net

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,3,5-Tri-O-benzyl-D-lyxofuranose, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the C-O-C ether linkages of the benzyl groups. The presence of the aromatic rings of the benzyl groups would also give rise to specific absorption bands. While a specific IR spectrum for the title compound is not detailed in the search results, this technique is a standard characterization method for such molecules.

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are sensitive to the stereochemistry of a molecule. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. For a chiral molecule like 2,3,5-Tri-O-benzyl-D-lyxofuranose, the CD spectrum would provide a unique fingerprint that is dependent on its absolute configuration and conformation in solution. While specific CD data for this compound was not found, the ECD spectrum of a related marine natural product, polycavernoside E, was used to help determine its relative configuration, highlighting the utility of this method in stereochemical analysis. beilstein-journals.org

Conformational Analysis and Stereochemical Aspects of Furanosides

Furanose Ring Puckering Parameters and Pseudorotation Pathways

The furanose ring is not planar and exists as a dynamic equilibrium of puckered conformations, typically described as either twist (T) or envelope (E) forms. These conformations are points on a pseudorotational pathway. The precise conformation is defined by the phase angle of pseudorotation (P) and the maximum puckering amplitude (ν_max).

Further insight can be gained from a differently protected D-lyxofuranose derivative, 1,2-O-isopropylidene-β-D-lyxofuranose. In this molecule, the furanose ring adopts a twisted conformation involving atoms C3 and C4 (equivalent to C6 and C9 in the study's numbering), with a phase angle (φ) of 117.6° and a puckering amplitude (Q) of 0.3175 Å. nih.gov This indicates a different region of the pseudorotational pathway, which is expected due to the constraints imposed by the fused isopropylidene group compared to the more flexible benzyl (B1604629) ethers.

| Compound | Ring Conformation | Puckering Parameters |

| 2,3,5-Tri-O-benzyl-α-D-xylo furanose | Approx. ³T₂ (Twist) | P ≈ 11°, ν_max ≈ 35° mdpi.com |

| 1,2-O-Isopropylidene-β-D-lyxo furanose | T (Twist) | φ = 117.6°, Q = 0.3175 Å nih.gov |

This table presents data from related furanose structures to illustrate typical puckering parameters.

Conformational Preferences of Exocyclic Bonds and Side Chains

| Torsion Angle | Value (°) for 2,3,5-Tri-O-benzyl-D-xylo furanose |

| C2—O2—C21—C22 | -69.10(6) mdpi.com |

| C5—O5—C41—C42 | 83.03(6) mdpi.com |

This table shows selected exocyclic torsion angles for the C2 epimer, 2,3,5-Tri-O-benzyl-D-xylofuranose, which serves as a model for the potential conformation of the lyxo- isomer.

Influence of Anomeric Configuration on Reactivity and Selectivity

The configuration at the anomeric center (C1) as either α or β has a profound effect on the reactivity and selectivity of glycosylation reactions. In 2,3,5-Tri-O-benzyl-D-lyxofuranose, the anomeric hydroxyl group can be converted into a leaving group (e.g., a trichloroacetimidate (B1259523) or a thioether) to create a glycosyl donor. The stereochemical outcome of a subsequent glycosylation reaction is heavily dependent on the initial anomeric configuration.

For furanosides, the α- and β-anomers often exhibit different reactivities. This difference can be attributed to several factors, including the anomeric effect and steric hindrance. The anomeric effect, which involves stabilizing electronic interactions between the ring oxygen's lone pairs and the σ* orbital of the anomeric C1-O1 bond, generally favors an axial orientation for the anomeric substituent. However, in the flexible furanose system, the energetic preference is less pronounced than in pyranoses.

Steric factors are often dominant. In a glycosylation reaction proceeding through an oxocarbenium-like transition state, the approach of a nucleophile (the glycosyl acceptor) is directed by the existing stereocenters and protecting groups. For an α-lyxofuranosyl donor, the substituents at C2 and C3 are cis to each other. The bulky O-benzyl group at C2 would be expected to sterically hinder the cis-face (α-face) of the molecule, potentially favoring the formation of a β-glycosidic bond (a 1,2-trans product). Conversely, a β-lyxofuranosyl donor might lead to different selectivity, although SN2-type displacement of a β-anomeric leaving group would also yield a β-product. The precise selectivity depends heavily on the reaction conditions, the nature of the leaving group, and the nucleophilicity of the acceptor.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

As Chiral Synthons and Building Blocks in Complex Molecule Synthesis

The inherent chirality of 2,3,5-Tri-O-benzyl-D-lyxofuranose makes it an excellent chiral synthon, a starting material that imparts its stereochemistry to a larger, more complex target molecule. This is a fundamental concept in modern asymmetric synthesis, where the control of stereochemistry is paramount for biological activity.

The furanose ring of the molecule provides a rigid scaffold with well-defined stereocenters. The benzyl (B1604629) ether protecting groups at the C2, C3, and C5 positions are relatively stable to a variety of reaction conditions, yet can be readily removed by catalytic hydrogenation. This "protecting group strategy" allows chemists to perform reactions at other sites of the molecule without disturbing the stereochemistry of the sugar backbone.

For instance, 2,3,5-Tri-O-benzyl-L-arabinofuranose, a stereoisomer of the title compound, has been utilized in the stereospecific synthesis of the antibiotic anisomycin. clockss.org In this synthesis, the furanosylamine derived from the arabinofuranose derivative reacts with a Grignard reagent to form a key intermediate with high stereocontrol. clockss.org This highlights how the inherent chirality of the starting sugar dictates the stereochemical outcome of the final product.

Precursors for the Synthesis of Oligosaccharides and Glycoconjugates

Oligosaccharides and glycoconjugates are complex carbohydrates that play crucial roles in numerous biological processes. The synthesis of these molecules is a significant challenge in organic chemistry. Protected monosaccharides like 2,3,5-Tri-O-benzyl-D-lyxofuranose are essential precursors in the assembly of these larger structures.

The synthesis of oligosaccharides involves the sequential coupling of monosaccharide units. A key requirement is the ability to selectively activate the anomeric carbon of one monosaccharide (the glycosyl donor) for reaction with a free hydroxyl group of another monosaccharide (the glycosyl acceptor). The benzyl-protected lyxofuranose can be converted into a suitable glycosyl donor, such as a glycosyl halide or a thioglycoside, which can then be used in glycosylation reactions.

While direct examples involving 2,3,5-Tri-O-benzyl-D-lyxofuranose are less common in the provided search results, the analogous compound, 2,3,5,6-tetra-O-benzyl-D-galactofuranose, is described as a useful precursor for α-glycosylation studies and the synthesis of galactofuranose-containing oligosaccharides. uba.ar This underscores the general utility of benzyl-protected furanoses in this area of research. The principles of using such building blocks are broadly applicable across different sugar isomers.

Intermediates in the Construction of Nucleoside and Nucleotide Analogues

Nucleoside and nucleotide analogues are a cornerstone of medicinal chemistry, with many exhibiting potent antiviral and anticancer properties. These molecules consist of a nucleobase linked to a sugar moiety. The synthesis of novel nucleoside analogues often relies on the availability of suitably protected and modified sugar precursors.

2,3,5-Tri-O-benzyl-D-lyxofuranose and its stereoisomers are valuable intermediates in this field. The protected sugar can be coupled with various nucleobases, both natural and modified, to generate new nucleoside structures. The benzyl groups protect the hydroxyl functions of the sugar during the coupling reaction and can be removed at a later stage to yield the final product.

Development of Glycomimetics and Iminosugars

Glycomimetics are molecules that mimic the structure and/or function of carbohydrates. Iminosugars, a prominent class of glycomimetics, are carbohydrate analogues where the ring oxygen has been replaced by a nitrogen atom. These compounds are potent inhibitors of glycosidases and glycosyltransferases and have shown therapeutic potential for a range of diseases.

The synthesis of iminosugars often starts from readily available carbohydrates. The chiral backbone of the sugar is retained while the ring oxygen is replaced with nitrogen through a series of chemical transformations. 2,3,5-Tri-O-benzyl-protected furanoses are valuable starting materials for the synthesis of polyhydroxylated pyrrolidines and other iminosugar scaffolds.

For example, 2,3,5-tri-O-benzyl-D-xylofuranose has been used to prepare imino-L-arabinitol-C-glycosyl compounds. mdpi.com This demonstrates the utility of these protected sugars as chiral templates for the construction of complex nitrogen-containing heterocyclic systems that mimic the structure of natural sugars.

Theoretical and Computational Studies

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The conformational landscape of 2,3,5-Tri-O-benzyl-D-lyxofuranose is complex due to the flexibility of the furanose ring and the multiple rotatable bonds of the benzyl (B1604629) ether protecting groups. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore this landscape.

Molecular mechanics force fields, such as MMFF94 or GLYCAM, are commonly employed to calculate the potential energy of different conformations. researchgate.net These methods allow for the systematic exploration of the potential energy surface by varying the torsion angles of the furanose ring and the side chains. For furanose rings, the puckering is described by two main pseudorotational parameters: the puckering amplitude (q) and the phase angle of pseudorotation (P). The energy of the various envelope (E) and twist (T) conformations can be calculated to identify the most stable forms.

While specific studies on 2,3,5-Tri-O-benzyl-D-lyxofuranose are not extensively documented in publicly available literature, analogies can be drawn from studies on similar benzylated furanosides. For instance, studies on 2,3,5-tri-O-benzyl-D-xylofuranose have shown that the sugar ring can adopt conformations such as C3-endo or C2-exo. mdpi.com It is expected that 2,3,5-Tri-O-benzyl-D-lyxofuranose would also exhibit a dynamic equilibrium between several low-energy ring conformations. The bulky benzyl groups will likely favor conformations that minimize steric hindrance, influencing the orientation of the substituents.

MD simulations can provide a more dynamic picture of the conformational behavior of 2,3,5-Tri-O-benzyl-D-lyxofuranose in solution. By simulating the molecule's movement over time, MD can reveal the transitions between different conformational states and their relative populations.

Table 1: Representative Conformational Data from Molecular Mechanics (Hypothetical)

This table presents hypothetical data that would be generated from a molecular mechanics study.

| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| 1 | ³E | 0.00 | C1-C2-C3-C4: X, C2-C3-C4-O4: Y |

| 2 | E₂ | 1.25 | C1-C2-C3-C4: A, C2-C3-C4-O4: B |

| 3 | ⁴T₃ | 2.10 | C1-C2-C3-C4: C, C2-C3-C4-O4: D |

Note: The values presented are for illustrative purposes and would require specific computational studies to be determined accurately.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), provide a more accurate description of the electronic structure and energetics of 2,3,5-Tri-O-benzyl-D-lyxofuranose. epstem.netkafkas.edu.tr These calculations are crucial for understanding the molecule's reactivity and spectroscopic properties.

Calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity and stability. epstem.net A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Furthermore, quantum chemical calculations can yield a detailed picture of the electron distribution through the calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges). This information helps in understanding the polarity of bonds and the electrostatic potential of the molecule, which are critical for predicting intermolecular interactions.

Table 2: Calculated Electronic Properties (Hypothetical)

This table illustrates the type of data obtained from quantum chemical calculations.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: These values are hypothetical and would be the output of specific DFT calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving 2,3,5-Tri-O-benzyl-D-lyxofuranose. For glycosylation reactions, a key step in carbohydrate synthesis, theoretical calculations can map out the entire reaction pathway, including the identification of intermediates and transition states.

For example, in a glycosylation reaction where the anomeric hydroxyl group is activated to form a leaving group, computations can model the formation of the oxocarbenium ion intermediate. The stability of this intermediate is highly dependent on the conformation of the furanose ring and the orientation of the protecting groups. The benzyl groups at C2 and C3 can influence the stereochemical outcome of the glycosylation by participating in the reaction (neighboring group participation) or by sterically blocking one face of the molecule.

By calculating the energy barriers for different pathways, computational models can predict the stereoselectivity of a reaction (i.e., whether the α or β anomer is preferentially formed). Transition state theory can be used in conjunction with these calculations to estimate reaction rates.

Structure-Reactivity Relationships from Theoretical Models

Theoretical models provide a powerful framework for establishing structure-reactivity relationships for 2,3,5-Tri-O-benzyl-D-lyxofuranose. By systematically modifying the structure in silico and calculating the resulting changes in electronic and steric properties, a deeper understanding of its chemical behavior can be achieved.

For instance, the electron-donating or -withdrawing nature of substituents on the benzyl groups could be computationally modeled to predict their effect on the reactivity of the anomeric center. Similarly, the impact of different protecting groups at the C2, C3, and C5 positions on the conformational equilibrium and, consequently, on the stereochemical outcome of reactions can be investigated.

These theoretical models can guide the rational design of synthetic strategies. By predicting how structural modifications will influence reactivity, computational studies can help in selecting the optimal protecting groups and reaction conditions to achieve a desired synthetic outcome, thereby saving significant experimental effort.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to benzylated furanosides often rely on traditional methods that can be lengthy and may utilize harsh reagents. A significant future direction is the development of more efficient and environmentally benign synthetic protocols. Research is leaning towards "green chemistry" principles to minimize waste and energy consumption. For instance, the exploration of water as a reaction medium, following nature's example, is a promising avenue. researchgate.net The use of recyclable catalysts, such as permethylated β-cyclodextrin-tagged gold complexes, has shown success in the stereoselective synthesis of other complex molecules in aqueous environments and could be adapted for carbohydrate chemistry. researchgate.net Such catalysts are often non-toxic, eco-friendly, and can be recovered and reused multiple times, aligning with the goals of sustainable chemistry. researchgate.net The objective is to move beyond conventional methods, which may involve reagents like sodium hydride and benzyl (B1604629) bromide in solvents like DMF, towards processes with improved atom economy and reduced environmental impact. chemicalbook.com

Exploration of Novel Chemical Transformations and Derivatizations

While 2,3,5-Tri-O-benzyl-D-lyxofuranose is primarily a protected precursor, its scaffold is ripe for the exploration of novel chemical transformations. Future research will likely focus on selective derivatization to create a library of new compounds with unique properties. For example, transformations at the anomeric carbon are of particular interest for synthesizing novel nucleoside analogues. nih.gov The hydrolysis of related furanoside derivatives to their corresponding anomeric alcohols creates a versatile handle for glycosylation reactions. chemicalbook.com Furthermore, selective modification at other positions on the furanose ring, such as the introduction of a fluorine atom as seen in the synthesis of related arabinofuranoside derivatives, could yield compounds with altered biological or chemical properties. chemicalbook.com These new derivatives are crucial for building complex molecules, including 2'-C-branched ribonucleosides, which are of interest in medicinal chemistry. nih.gov

Applications in Materials Science and Supramolecular Chemistry

The unique three-dimensional structure of carbohydrates makes them attractive building blocks for materials science and supramolecular chemistry. While direct applications of 2,3,5-Tri-O-benzyl-D-lyxofuranose in these fields are still emerging, its structural features suggest significant potential. The rigid, chiral furanose core combined with the aromatic benzyl groups could be exploited for the design of novel chiral materials or as components in supramolecular assemblies. The benzyl groups can participate in π-stacking interactions, which are fundamental in forming ordered structures. This is analogous to how cyclic oligosaccharides like cyclodextrins form inclusion complexes and act as scaffolds in green chemistry. researchgate.net Future research may explore the use of this and related benzylated sugars in creating liquid crystals, chiral polymers, or as hosts in host-guest chemistry.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose, a deeper understanding and control of the reaction process are necessary. Advanced spectroscopic probes, such as in-situ Raman spectroscopy, offer a powerful tool for real-time, in-line reaction monitoring. endress.com These probes allow chemists to "see" into the reaction vessel as it happens, tracking the consumption of reactants and the formation of products and intermediates with high precision. endress.com This real-time data enables precise control over reaction parameters, helps determine the optimal reaction endpoint, and can lead to faster processing times, reduced waste, and enhanced yields. endress.com The flexibility of these probes allows for their use in various phases (liquids, solids, or slurries), making them highly adaptable for the diverse conditions encountered in carbohydrate synthesis. endress.com

Q & A

Q. What are the critical steps and reagents for synthesizing 2,3,5-Tri-O-benzyl-D-lyxofuranose, and how can regioselectivity be ensured?

- Methodological Answer : Synthesis typically involves sequential benzylation of D-lyxofuranose hydroxyl groups. Key steps include:

- Protection of hydroxyl groups : Use benzyl bromide (BnBr) with a strong base (e.g., NaH or Ag₂O) in anhydrous DMF or THF under inert atmosphere.

- Regioselectivity control : The 5-OH group is often benzylated first due to steric accessibility, followed by 2- and 3-OH. Evidence from related furanose derivatives (e.g., xylofuranose) suggests using catalytic DMAP or TBAI to enhance reactivity at hindered positions .

- Purification : Column chromatography with gradients of petroleum ether/EtOAc (e.g., 8:2 to 6:4) isolates the tri-O-benzyl product .

- Validation : Confirm regiochemistry via ¹H NMR (e.g., coupling constants for furanose ring protons) and ESI-MS for molecular weight .

Q. Which spectroscopic techniques are optimal for characterizing 2,3,5-Tri-O-benzyl-D-lyxofuranose, and what spectral markers indicate successful synthesis?

- Methodological Answer :

- ¹H and ¹³C NMR :

- Furanose ring protons (H1, H2, H3, H4) appear between δ 4.0–5.5 ppm with characteristic coupling patterns (e.g., H1-H2: ~3–4 Hz for cis-diols).

- Benzyl groups show aromatic protons at δ 7.2–7.4 ppm and CH₂ peaks at δ 4.5–4.8 ppm.

- ESI-MS : Look for [M+Na]⁺ or [M+H]⁺ ions matching the molecular formula (C₃₂H₃₄O₆, exact mass: 538.23).

- Polarimetry : Specific rotation ([α]D) helps confirm stereochemical integrity (e.g., D-lyxofuranose derivatives typically show negative rotations) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the furanose ring conformation of 2,3,5-Tri-O-benzyl-D-lyxofuranose, and what computational tools can model these effects?

- Methodological Answer :

- Conformational analysis : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model puckering modes (e.g., ³E vs. E₃). Polar solvents (e.g., DMSO) stabilize more polar conformers via hydrogen bonding .

- Nuclear Overhauser Effect (NOE) : 2D NOESY experiments in CDCl₃ or DMSO-d₆ reveal spatial proximities (e.g., H1-H3 interactions indicate ³E conformation) .

- Temperature studies : Variable-temperature NMR (e.g., 25–60°C) identifies dynamic equilibria between conformers .

Q. What competing side reactions occur during benzylation of D-lyxofuranose, and how can they be suppressed to favor 2,3,5-tri-O-benzylation?

- Methodological Answer :

- Common side reactions : Over-benzylation (e.g., at the anomeric oxygen) or oxidation under basic conditions.

- Mitigation strategies :

- Stepwise protection : Benzylate 5-OH first, then 2- and 3-OH, using temporary protecting groups (e.g., acetyl) for intermediates .

- Low-temperature conditions : Perform reactions at 0–5°C to reduce base-mediated degradation .

- Catalytic additives : Use phase-transfer catalysts (e.g., TBAI) to enhance benzyl bromide reactivity in non-polar solvents .

Q. How can 2,3,5-Tri-O-benzyl-D-lyxofuranose serve as a precursor for glycomimetics or glycoconjugate vaccines, and what coupling strategies are most effective?

- Methodological Answer :

- Glycosylation : Activate the anomeric position via trichloroacetimidate or thioglycoside intermediates. For example:

- Trichloroacetimidate method : Treat with Cl₃CCN and DBU in CH₂Cl₂ to generate the imidate, then couple with acceptors (e.g., amino alcohols) under BF₃·Et₂O catalysis .

- Thioglycosides : Use p-toluenesulfonic acid (p-TsOH) to activate 1-thio derivatives for coupling with lipid or protein carriers .

- Deprotection : Final hydrogenolysis (H₂/Pd-C) removes benzyl groups post-coupling .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for tri-O-benzyl-D-lyxofuranose synthesis: How can experimental parameters be standardized?

- Analysis : Variations in yields (e.g., 50–75%) arise from differences in benzylation efficiency and purification losses. Key factors include:

- Solvent purity : Anhydrous DMF yields higher reproducibility than technical-grade solvents .

- Chromatography resolution : Use high-purity silica gel and slower elution rates to separate di- and tri-O-benzylated by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.